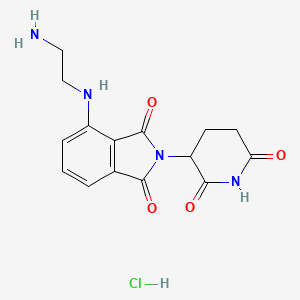

Pomalidomide-C2-NH2 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pomalidomide-C2-NH2 (hydrochloride) is a functionalized cereblon ligand used in the development of pomalidomide-based proteolysis-targeting chimeras (PROTACs). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is also active for linker attachment via reductive amination and serves as a basic building block for the development of a protein degrader library .

Mechanism of Action

Target of Action

Pomalidomide-C2-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . The primary target of this compound is cereblon , a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell survival .

Mode of Action

This compound, as an immunomodulatory agent, interacts with its target, cereblon, to exert its antineoplastic activity . This interaction leads to the inhibition of proliferation and induction of apoptosis of various tumor cells .

Biochemical Pathways

The interaction of this compound with cereblon affects several biochemical pathways. It is involved in the development of pomalidomide-based PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within the cell . This process can lead to the disruption of protein homeostasis, affecting cell survival and leading to cell death .

Pharmacokinetics

It is known that the compound is absorbed and distributed within the body after administration .

Result of Action

The result of the action of this compound is the inhibition of tumor cell proliferation and the induction of apoptosis . This leads to a decrease in the number of tumor cells, contributing to the treatment of conditions like multiple myeloma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound . .

Biochemical Analysis

Biochemical Properties

Pomalidomide-C2-NH2 hydrochloride is a functionalized cereblon ligand for the development of pomalidomide-based PROTACs . It interacts with enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions involves the conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase immune surface marker expression in EBV-infected tumor cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with its target, cereblon . It leads to the degradation of Ikaros and activation of the PI3K/AKT/PU.1 pathway resulting in upregulation of B7-2 mRNA and protein expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-C2-NH2 (hydrochloride) involves the alkylation of the aromatic amine, which generally suffers from low nucleophilicity and poor chemoselectivity. Another approach is the acylation of the aromatic amine, which readily provides pomalidomide derivatives . The preparation of pomalidomide-linkers in high yield compared to current literature methods has been described, with secondary amines consistently affording greater yields than their primary counterparts .

Industrial Production Methods

Industrial production methods for Pomalidomide-C2-NH2 (hydrochloride) are not extensively documented in the public domain. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing byproducts and waste.

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C2-NH2 (hydrochloride) undergoes various types of reactions, including:

Substitution Reactions: The presence of an amine group allows for nucleophilic substitution reactions.

Reductive Amination: This reaction is used for linker attachment in the development of PROTACs.

Common Reagents and Conditions

Peptide Coupling Reactions: Carboxyl linkers are commonly used in these reactions.

Reductive Amination: This reaction typically involves reducing agents such as sodium cyanoborohydride.

Major Products

The major products formed from these reactions are pomalidomide derivatives that are functionalized for use in PROTACs .

Scientific Research Applications

Pomalidomide-C2-NH2 (hydrochloride) is primarily used in the development of pomalidomide-based PROTACs. These compounds are designed for targeted protein degradation, which has significant applications in:

Chemistry: Used as a building block for synthesizing various derivatives.

Biology: Employed in studies involving protein degradation and cellular processes.

Medicine: Investigated for its potential in treating diseases by targeting specific proteins for degradation.

Industry: Utilized in the development of new therapeutic agents and drug discovery

Comparison with Similar Compounds

Similar Compounds

- Pomalidomide-C6-NH2 (hydrochloride)

- Lenalidomide

- Pomalidomide-PEG2-C2-NH2 (hydrochloride)

- Pomalidomide 4′-PEG3-amine (hydrochloride)

- Pomalidomide-PEG3-NH2 (hydrochloride)

Uniqueness

Pomalidomide-C2-NH2 (hydrochloride) is unique due to its specific functionalization that allows for rapid conjugation with carboxyl linkers and its activity in linker attachment via reductive amination. This makes it a versatile building block for the development of a protein degrader library, distinguishing it from other similar compounds .

Properties

IUPAC Name |

4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4.ClH/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21;/h1-3,10,17H,4-7,16H2,(H,18,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJCOXQYDMWPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2717632.png)

![2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2717641.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2717643.png)

![3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2717645.png)

![6,8-dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2717649.png)

![6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2717651.png)

![tert-Butyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B2717652.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)